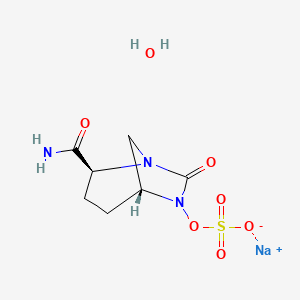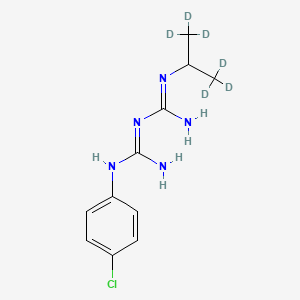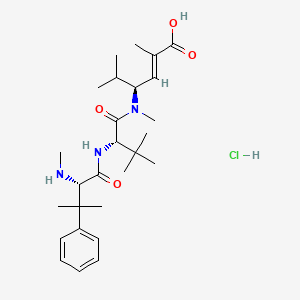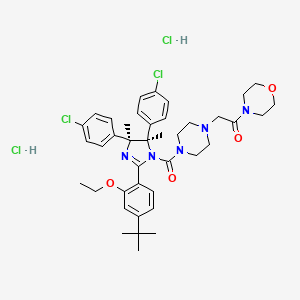
IRAK inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRAK inhibitor 4 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of cyclohexyl, indazole, and benzimidazole moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRAK inhibitor 4 typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the indazole and cyclohexyl groups. Key steps may include:
Cyclization Reactions: Formation of the benzimidazole ring through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the indazole moiety via nucleophilic substitution reactions.
Hydroxylation: Addition of the hydroxy group to the cyclohexyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
IRAK inhibitor 4 can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the benzimidazole or indazole rings can lead to the formation of partially or fully saturated derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield cyclohexanone derivatives, while reduction of the benzimidazole ring may produce tetrahydrobenzimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. The presence of the indazole and benzimidazole moieties suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethoxyphenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of IRAK inhibitor 4 would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to changes in cellular signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxycyclohexyl)-2-[[5-(2-fluorophenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide
- 1-(4-Hydroxycyclohexyl)-2-[[5-(2-chlorophenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide
Uniqueness
The presence of the trifluoromethoxy group in IRAK inhibitor 4 distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique candidate for various applications.
Properties
Molecular Formula |
C33H35F3N6O3 |
|---|---|
Molecular Weight |
620.66 |
IUPAC Name |
1-(4-hydroxycyclohexyl)-N-(3-methylbutyl)-2-[[5-[2-(trifluoromethoxy)phenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C33H43F3N6O3/c1-19(2)15-16-37-31(44)21-8-14-28-27(18-21)38-32(42(28)22-9-11-23(43)12-10-22)39-30-25-17-20(7-13-26(25)40-41-30)24-5-3-4-6-29(24)45-33(34,35)36/h3-6,8,14,18-20,22-23,25-26,30,40-41,43H,7,9-13,15-17H2,1-2H3,(H,37,44)(H,38,39) |
SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N(C(=N2)NC3C4CC(CCC4NN3)C5=CC=CC=C5OC(F)(F)F)C6CCC(CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)



